molecular formula C10H10N4O2 B1470831 6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1785026-50-7

6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B1470831
CAS No.: 1785026-50-7
M. Wt: 218.21 g/mol
InChI Key: OLPQUTUFRXGEQM-UHFFFAOYSA-N
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Description

6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H10N4O2 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with specific kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can influence the activity of the kinases, thereby affecting various signaling pathways within the cell . Additionally, this compound can bind to certain proteins, altering their conformation and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns. This can result in altered cellular metabolism, affecting the overall function and health of the cell.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to the active site of an enzyme, inhibiting its activity. This inhibition can lead to downstream effects on various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its effectiveness. Long-term effects on cellular function have also been observed, with prolonged exposure resulting in altered cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function . Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it can act as a substrate for certain enzymes, leading to the production of specific metabolites. These interactions can have downstream effects on overall metabolic processes within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It can be transported by specific transporters or binding proteins, affecting its localization and accumulation within the cell . These transport mechanisms can influence the compound’s effectiveness and its ability to reach target sites within the cell.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall function within the cell.

Properties

IUPAC Name

6-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-6-3-12-9-7(10(15)16)8(5-1-2-5)13-14(9)4-6/h3-5H,1-2,11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPQUTUFRXGEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=C(C=NC3=C2C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 2
6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 3
6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 4
6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 5
6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 6
6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.